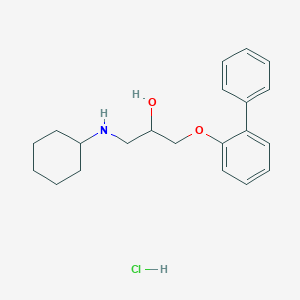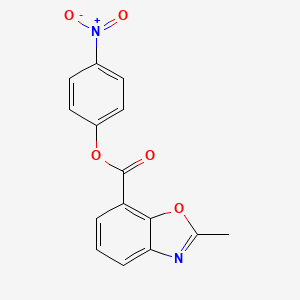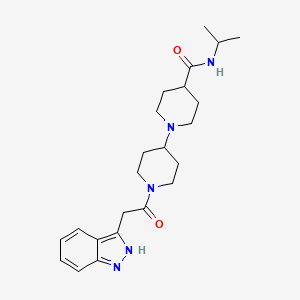
1-(2-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to investigate the biochemical and physiological effects of beta-2 adrenergic receptor activation.
Aplicaciones Científicas De Investigación
1-(2-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride 118,551 is commonly used in scientific research to investigate the role of beta-2 adrenergic receptors in various physiological processes. It has been used to study the effects of beta-2 adrenergic receptor activation on cardiac function, pulmonary function, and glucose metabolism. It has also been used to investigate the role of beta-2 adrenergic receptors in the regulation of smooth muscle tone in the airways and blood vessels.
Mecanismo De Acción
1-(2-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride 118,551 is a selective beta-2 adrenergic receptor antagonist, meaning that it blocks the activation of beta-2 adrenergic receptors by their endogenous ligands, such as epinephrine and norepinephrine. Beta-2 adrenergic receptors are G protein-coupled receptors that are primarily expressed in smooth muscle cells and play a key role in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects
1-(2-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects in various experimental models. For example, it has been shown to inhibit the relaxation of smooth muscle cells in the airways and blood vessels, leading to bronchoconstriction and vasoconstriction, respectively. It has also been shown to inhibit glycogenolysis in the liver and skeletal muscle, leading to a decrease in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, meaning that it can be used to investigate the specific role of beta-2 adrenergic receptors in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of 1-(2-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride 118,551 is that it can have off-target effects on other adrenergic receptors, such as beta-1 and beta-3 adrenergic receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride 118,551. One area of interest is the role of beta-2 adrenergic receptors in the regulation of immune function, particularly in the context of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Another area of interest is the development of more selective beta-2 adrenergic receptor antagonists that can minimize off-target effects and improve the specificity of experimental results. Finally, there is a need for further research on the long-term effects of beta-2 adrenergic receptor antagonists on various physiological processes, particularly in the context of chronic diseases.
Métodos De Síntesis
1-(2-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride 118,551 can be synthesized using a multi-step process that involves the reaction of 2-biphenylol with cyclohexylamine, followed by the reaction of the resulting product with 3-chloro-1-propanol. The final product is obtained by reacting the intermediate with hydrochloric acid. The purity of the synthesized compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
1-(cyclohexylamino)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c23-19(15-22-18-11-5-2-6-12-18)16-24-21-14-8-7-13-20(21)17-9-3-1-4-10-17;/h1,3-4,7-10,13-14,18-19,22-23H,2,5-6,11-12,15-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOVEXABNHMCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chloro-4-nitrophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B6126730.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B6126731.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B6126735.png)
![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)


![3-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6126758.png)
![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6126765.png)
![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![1-(diethylamino)-3-{[3-(ethylamino)-2-hydroxypropyl]amino}-2-propanol trihydrochloride](/img/structure/B6126772.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)

![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)